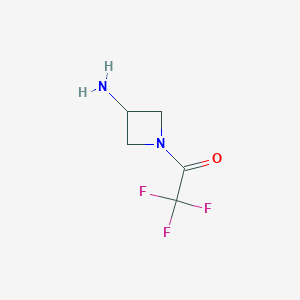

1-(3-Aminoazetidin-1-yl)-2,2,2-trifluoroethan-1-one

描述

1-(3-Aminoazetidin-1-yl)-2,2,2-trifluoroethan-1-one is a chemical compound that features a trifluoromethyl group attached to an azetidine ring. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain and unique reactivity. The presence of the trifluoromethyl group imparts additional chemical properties, making this compound of interest in various fields of research.

准备方法

Synthetic Routes and Reaction Conditions

One common method is the aza-Michael addition, where an azetidine precursor reacts with a trifluoromethyl ketone under basic conditions . Another approach involves the use of a Horner–Wadsworth–Emmons reaction to form the azetidine ring, followed by functionalization with a trifluoromethyl group .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as continuous flow chemistry, which allows for the efficient and controlled synthesis of the azetidine ring and subsequent functionalization. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial for maximizing yield and purity.

化学反应分析

Types of Reactions

1-(3-Aminoazetidin-1-yl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:

Nucleophilic Addition: The amine group can act as a nucleophile, reacting with electrophiles.

Condensation Reactions: The amine and ketone groups can participate in condensation reactions to form larger molecules.

Keto-Enol Tautomerism: The presence of the trifluoromethyl group can influence the keto-enol equilibrium, affecting the compound’s reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include bases such as sodium hydride or potassium tert-butoxide for deprotonation, and electrophiles like alkyl halides for nucleophilic addition. Reaction conditions often involve solvents like dimethylformamide or tetrahydrofuran to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic addition can yield substituted azetidines, while condensation reactions can produce larger heterocyclic compounds.

科学研究应用

Medicinal Chemistry

1-(3-Aminoazetidin-1-yl)-2,2,2-trifluoroethan-1-one has been explored for its potential as a pharmaceutical intermediate. Its structural features allow for modifications that can lead to the development of novel therapeutic agents. The trifluoroethyl group enhances lipophilicity and metabolic stability, which are desirable properties in drug design.

Case Study: Antiviral Activity

Research has indicated that compounds with similar structures exhibit antiviral properties. For instance, derivatives of aminoazetidines have shown efficacy against various viral infections by interfering with viral replication processes. This suggests that this compound could be further investigated for similar applications.

Material Science

In material science, this compound can serve as a precursor for the synthesis of fluorinated polymers and materials. The incorporation of trifluoromethyl groups into polymers can enhance their thermal stability and chemical resistance.

Case Study: Polymer Synthesis

Fluorinated polymers synthesized from trifluoroethyl derivatives have been studied for their applications in coatings and membranes due to their unique properties such as low surface energy and high hydrophobicity. The use of this compound could lead to innovative materials with tailored functionalities.

Agricultural Chemistry

Another promising application lies in agricultural chemistry. Compounds featuring aminoazetidine structures have been investigated for their potential as agrochemicals. They may act as herbicides or insecticides due to their biological activity against pests.

Case Study: Agrochemical Development

Research into the biological activity of aminoazetidine derivatives has shown that they can inhibit key enzymes in pest species. The development of this compound as an agrochemical could provide an environmentally friendly alternative to traditional pesticides.

Comparative Data Table

| Application Area | Potential Uses | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Drug development | Enhanced metabolic stability and lipophilicity |

| Material Science | Synthesis of fluorinated polymers | Improved thermal stability and chemical resistance |

| Agricultural Chemistry | Development of agrochemicals | Biological activity against pests |

作用机制

The mechanism of action of 1-(3-Aminoazetidin-1-yl)-2,2,2-trifluoroethan-1-one involves its interaction with molecular targets through its functional groups. The azetidine ring can participate in hydrogen bonding and other non-covalent interactions, while the trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, and other biological targets, leading to various biological effects.

相似化合物的比较

Similar Compounds

1-(3-Aminoazetidin-1-yl)propan-2-one: Similar structure but lacks the trifluoromethyl group, affecting its reactivity and applications.

1-(3-Aminoazetidin-1-yl)prop-2-en-1-one: Contains an additional double bond, which can alter its chemical properties and reactivity.

1-(3-Aminoazetidin-1-yl)ethanone: A simpler structure with different reactivity due to the absence of the trifluoromethyl group.

Uniqueness

1-(3-Aminoazetidin-1-yl)-2,2,2-trifluoroethan-1-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity, metabolic stability, and potential bioactivity. These properties make it a valuable compound for various research applications and differentiate it from other azetidine derivatives.

生物活性

1-(3-Aminoazetidin-1-yl)-2,2,2-trifluoroethan-1-one is a compound with the molecular formula CHFNO and a molecular weight of 168.12 g/mol. It is characterized by its trifluoroethanone structure, which contributes to its biological activity. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on diverse research findings.

- IUPAC Name : this compound

- CAS Number : 1478086-61-1

- Molecular Structure :

- SMILES : NC1CN(C(=O)C(F)(F)F)C1

- Molecular Weight : 168.12 g/mol

The biological activity of this compound has been investigated through various studies that highlight its potential as a therapeutic agent. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound has shown promise in inhibiting specific enzymes related to metabolic pathways. For instance, it has been linked to the inhibition of carbonic anhydrase isoforms, which are crucial in regulating pH and fluid balance in tissues .

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains. Its structural features may enhance its ability to penetrate bacterial membranes, leading to effective bacterial cell disruption.

- Cytotoxicity in Cancer Cells : Research indicates that this compound may induce apoptosis in various cancer cell lines. This effect is attributed to its ability to interfere with cellular signaling pathways that promote cell survival .

Table of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits carbonic anhydrase activity | |

| Antimicrobial Effects | Effective against Gram-positive bacteria | |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

Recent Research Insights

A study published in a peer-reviewed journal explored the structure-activity relationship (SAR) of compounds similar to this compound. The findings suggested that modifications to the amino group significantly enhance the compound's biological activity against targeted enzymes .

Another research effort utilized artificial neural networks (ANNs) to predict the biological activity of related compounds. The model indicated a high probability of inhibitory action against specific carbonic anhydrase isoforms when structural features akin to those found in this compound were present .

Safety and Toxicological Profile

While the biological activities are promising, understanding the safety profile is crucial for any therapeutic application. Preliminary toxicological assessments indicate that the compound may exhibit moderate toxicity at high concentrations. Hazard statements associated with its use include risks of irritation and respiratory issues upon exposure .

常见问题

Q. Basic: What are the established synthetic routes for 1-(3-Aminoazetidin-1-yl)-2,2,2-trifluoroethan-1-one?

The synthesis typically involves condensation of 3-aminoazetidine with a trifluoroacetylating agent, such as trifluoroacetic anhydride or a trifluoroacetyl chloride derivative. For example, Procedure A in analogous syntheses (e.g., for 1-(cyclohex-1-en-1-yl)-2,2,2-trifluoroethan-1-one) uses hydrolysis of intermediates in dichloromethane (DCM), followed by extraction and purification via column chromatography . Key steps include controlling reaction stoichiometry, temperature, and solvent polarity to minimize side reactions. Post-synthesis purification often employs flash chromatography with gradients of hexane/ethyl acetate .

Q. Basic: What spectroscopic and crystallographic methods validate the structure of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the azetidine ring and trifluoroacetyl group. For instance, ¹H NMR of related compounds (e.g., 1-(3-azidopropyl-pyrrolyl)-trifluoroethanone) shows distinct coupling patterns for azetidine protons (δ 4.42 ppm, t, J = 6.8 Hz) and trifluoroacetyl signals in ¹³C NMR (q, J = 35.5 Hz at δ 169.95 ppm) .

- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) is widely used to resolve crystal structures. High-resolution data collection and refinement protocols ensure accurate determination of bond lengths and angles, particularly for the strained azetidine ring .

Q. Advanced: How do solvent and catalyst choices influence reaction efficiency in azetidine trifluoroacetylation?

- Solvent Effects : Polar aprotic solvents like DCM or THF enhance nucleophilic attack on the trifluoroacetyl group. For example, THF/Et₂O mixtures in Procedure E improve lithium reagent compatibility during ketone formation .

- Catalytic Systems : Triazolium salts and Cs₂CO₃ (used in N-heterocyclic carbene catalysis) accelerate annulation reactions by stabilizing transition states. Similarly, DMAP and triethylamine in acetylation steps (e.g., dihydroquinoline derivatives) increase reaction rates .

Q. Advanced: What computational approaches predict the electronic effects of the trifluoroacetyl group?

Density Functional Theory (DFT) studies on trifluoroacetyl-containing compounds (e.g., aryl diazirines) reveal that the electron-withdrawing -CF₃ group polarizes adjacent bonds, enhancing electrophilicity at the carbonyl carbon. This facilitates nucleophilic addition or cross-coupling reactions. Such insights guide the design of reactive intermediates for azetidine functionalization .

Q. Advanced: How are stereochemical outcomes analyzed in azetidine derivatives?

- NMR Analysis : Coupling constants (e.g., J = 6.7–6.8 Hz in azetidine protons) and NOE correlations differentiate axial/equatorial substituents .

- Crystallography : SHELXL-refined structures resolve stereochemistry, as seen in dihydroquinoline derivatives where acyloxy groups adopt specific orientations .

Q. Advanced: What challenges arise in scaling up synthesis while maintaining purity?

- Byproduct Formation : Trifluoroacetyl groups may hydrolyze under acidic/basic conditions. Dean-Stark traps (used in Procedure F) remove water to prevent retro-aldol side reactions .

- Purification : Scale-up requires optimized flash chromatography (e.g., PE:EA gradients) or recrystallization in non-polar solvents to isolate high-purity product .

Q. Basic: How is the stability of this compound assessed under varying conditions?

- Thermal Stability : Differential Scanning Calorimetry (DSC) identifies decomposition temperatures.

- Hydrolytic Stability : Accelerated stability studies in buffered solutions (pH 1–13) monitor degradation via HPLC. Trifluoroacetyl groups are susceptible to hydrolysis in basic media, necessitating anhydrous storage .

Q. Advanced: How do structural modifications at the azetidine ring impact reactivity?

Substituents like bromine (e.g., 1-(3-bromophenyl)-trifluoroethanone) increase steric hindrance, slowing nucleophilic attack. Conversely, electron-donating groups (e.g., methoxy) reduce electrophilicity at the carbonyl carbon. These effects are quantified using Hammett σ constants in structure-activity studies .

Q. Advanced: What role does X-ray crystallography play in resolving conflicting NMR data?

Conflicting NOE or coupling data (e.g., ambiguous stereochemistry) are resolved by crystallography. SHELXL-refined structures provide unambiguous bond geometries, as demonstrated in dihydroquinoline derivatives where acyloxy group orientation was confirmed .

Q. Advanced: How are kinetic vs. thermodynamic products controlled in azetidine functionalization?

- Temperature Control : Low temperatures (-78°C) favor kinetic products (e.g., axial attack on trifluoroacetyl), while higher temperatures (e.g., 140°C in Dean-Stark reactions) favor thermodynamic products .

- Catalyst Design : Bulky catalysts (e.g., N-heterocyclic carbenes) sterically guide regioselectivity, as seen in annulation reactions .

属性

IUPAC Name |

1-(3-aminoazetidin-1-yl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F3N2O/c6-5(7,8)4(11)10-1-3(9)2-10/h3H,1-2,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACDMYDRVLXLWQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。